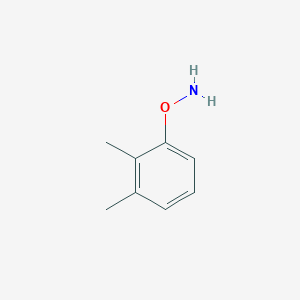
O-(2,3-dimethylphenyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(2,3-Dimethylphenyl)hydroxylamine is an organic compound with the molecular formula C8H11NO. It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a 2,3-dimethylphenyl group. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
O-(2,3-Dimethylphenyl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethylaniline with hydroxylamine-O-sulfonic acid under acidic conditions. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the coupling process of electrodialysis with oxime hydrolysis reaction. This process integrates oxime hydrolysis, hydroxylamine protonation, and separation into a triple-chamber electrodialysis stack, offering excellent mass transfer performance and mild reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
O-(2,3-Dimethylphenyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in substitution reactions to form O-alkylated or O-arylated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are commonly employed.
Major Products
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: O-alkylated or O-arylated derivatives.
Wissenschaftliche Forschungsanwendungen
O-(2,3-Dimethylphenyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of O-(2,3-dimethylphenyl)hydroxylamine involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form covalent bonds with target molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dinitrophenylhydroxylamine (DPH)
- O-(Diphenylphosphinyl)hydroxylamine (DPPH)
- Hydroxylamine-O-sulfonic acid (HOSA)
Uniqueness
O-(2,3-Dimethylphenyl)hydroxylamine is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for specific synthetic applications where other hydroxylamine derivatives may not be suitable .
Eigenschaften
Molekularformel |
C8H11NO |
|---|---|
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
O-(2,3-dimethylphenyl)hydroxylamine |
InChI |
InChI=1S/C8H11NO/c1-6-4-3-5-8(10-9)7(6)2/h3-5H,9H2,1-2H3 |
InChI-Schlüssel |
ZLBMUKVJPRBWEB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)ON)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


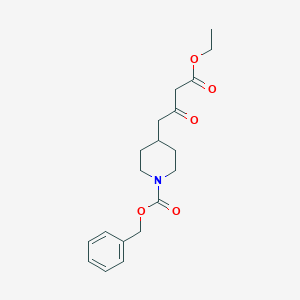

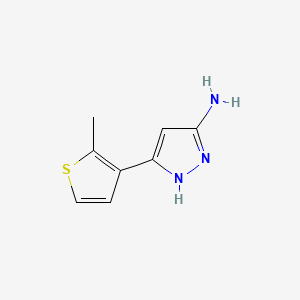
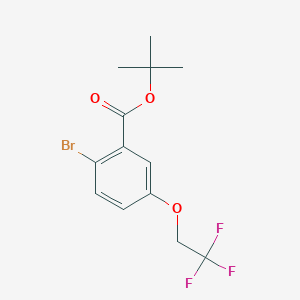
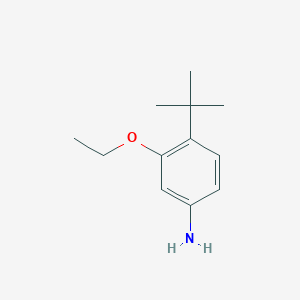
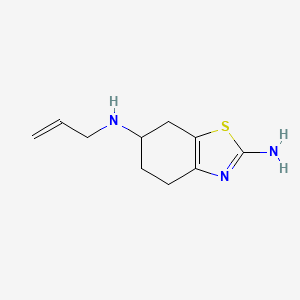
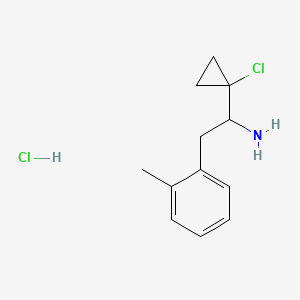

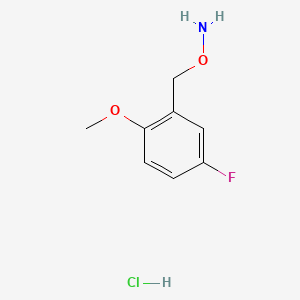
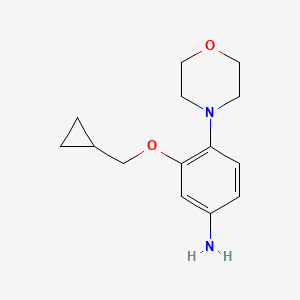
![7-[(Trimethylsilyl)ethynyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B13716406.png)
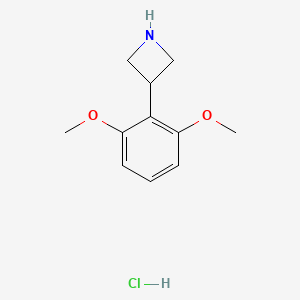
![(8-Methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;chloride](/img/structure/B13716414.png)

